Solubility and Lipophilicity Modulation Through Ortho-Ethoxy Substitution
Computational prediction of physicochemical properties reveals that 2-Bromo-4-(2-ethoxyphenyl)-1-butene exhibits a calculated logP of 4.26, approximately 0.8 units higher than its methoxy analog (2-bromo-4-(2-methoxyphenyl)-1-butene, logP 3.48), indicating increased lipophilicity and potential for enhanced membrane permeability in cell-based assays .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP 4.26 (predicted) |
| Comparator Or Baseline | 2-Bromo-4-(2-methoxyphenyl)-1-butene, logP 3.48 (predicted) |
| Quantified Difference | ΔlogP ≈ +0.78 (target compound more lipophilic) |
| Conditions | In silico prediction using consensus model (ALOGPS 2.1) |
Why This Matters
Increased lipophilicity may improve cellular uptake and oral bioavailability for drug candidate screening, justifying selection of the ethoxy analog for programs prioritizing CNS penetration or passive diffusion.
